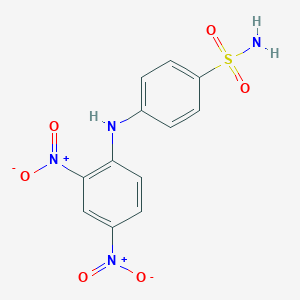
4-{2,4-bisnitroanilino}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2,4-bisnitroanilino}benzenesulfonamide is an organic compound with the molecular formula C12H10N4O6S. It is characterized by the presence of a dinitrophenyl group attached to an amino group, which is further connected to a benzenesulfonamide moiety. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{2,4-bisnitroanilino}benzenesulfonamide typically involves the reaction of 2,4-dinitroaniline with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-{2,4-bisnitroanilino}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-{2,4-bisnitroanilino}benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-{2,4-bisnitroanilino}benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-Aminobenzenesulfonamide: Lacks the dinitrophenyl group and has different biological activities.
2,4-Dinitrobenzenesulfonamide: Similar structure but different substitution pattern.
Uniqueness: 4-{2,4-bisnitroanilino}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit enzymes like carbonic anhydrase sets it apart from other sulfonamide derivatives .
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique properties and diverse applications make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H10N4O6S |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
4-(2,4-dinitroanilino)benzenesulfonamide |
InChI |
InChI=1S/C12H10N4O6S/c13-23(21,22)10-4-1-8(2-5-10)14-11-6-3-9(15(17)18)7-12(11)16(19)20/h1-7,14H,(H2,13,21,22) |
InChI Key |
DQMLAVPFXMUMLA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B324179.png)
![2-(4-chlorophenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B324180.png)
![4-{(E)-[2-(diphenylacetyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B324181.png)
![N'-[1-(2-furyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B324183.png)
![2-iodo-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B324184.png)
![N'-[1-(4-biphenylyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B324188.png)
![3-methyl-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B324191.png)
![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B324192.png)
![2-{4-[({6-Nitro-1,3-benzodioxol-5-yl}methylene)amino]phenyl}-5-methyl-1,3-benzothiazole](/img/structure/B324197.png)
![(6E)-2,4-dichloro-6-[(4-chloroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B324198.png)
![(6E)-6-[(4-acetylanilino)methylidene]-2,4-dichlorocyclohexa-2,4-dien-1-one](/img/structure/B324199.png)
![N-[4-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]acetamide](/img/structure/B324200.png)
![(6Z)-2,4-dichloro-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B324201.png)
![2-bromo-N'-[(2-phenylcyclopropyl)carbonyl]benzohydrazide](/img/structure/B324202.png)
